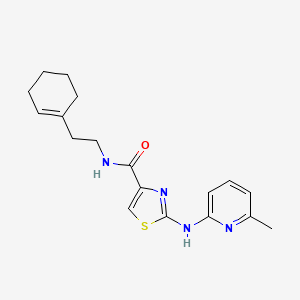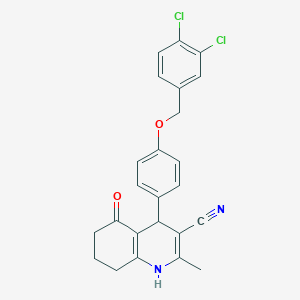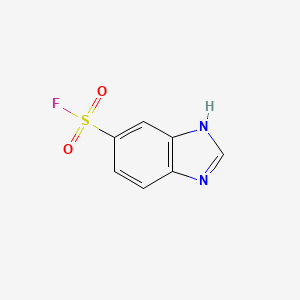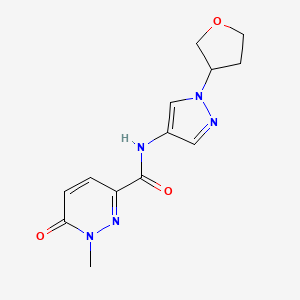
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide, is a derivative of thiazolecarboxylic acid. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The structure of the compound suggests that it may have been synthesized from a thiazolecarboxylic acid derivative, possibly involving steps such as acylation, methylation, and amidation.
Synthesis Analysis
The synthesis of related thiazole derivatives typically involves the acylation of starting compounds such as ethyl esters or anilides of thiazolecarboxylic acids. For instance, the acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid leads to 2-acetyl(arylsulfonyl)amino derivatives . These intermediates can then undergo further chemical transformations, such as methylation and deacetylation, to yield various substituted thiazole derivatives. Although the exact synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied to synthesize the compound.
Molecular Structure Analysis
The molecular structure of this compound would include several functional groups attached to the thiazole ring, such as an amino group substituted with a 6-methylpyridin-2-yl moiety and a carboxamide group. The presence of a cyclohexenyl group suggests additional synthetic steps involving the formation of a carbon-carbon double bond. The molecular structure analysis would focus on the arrangement of these groups and their electronic and steric effects on the thiazole core.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including alkylation and acetylation. For example, the alkylation of 2-ethylamino derivatives can occur at both exo and endo nitrogen atoms of the amidine group, while acetylation typically occurs at the exocyclic nitrogen atom . These reactions are crucial for modifying the biological activity of the compounds. The compound may also participate in similar reactions, which could be used to further modify its structure and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their substituents. The provided papers do not detail the properties of the specific compound , but in general, properties such as solubility, melting point, and stability can be predicted based on the functional groups present. For instance, the presence of a carboxamide group could enhance hydrogen bonding, potentially affecting the compound's solubility in water. The lipophilicity of the compound would be influenced by the cyclohexenyl and methylpyridinyl groups, which could affect its ability to cross biological membranes.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Research on thiazolo[5,4-d]pyrimidines and related compounds has demonstrated their potential molluscicidal properties and activity against the intermediate host of schistosomiasis, B. alexandrina snails, highlighting their relevance in addressing parasitic diseases (El-bayouki & Basyouni, 1988).
- Studies on thiazole and pyrimidine derivatives have been conducted for their antimicrobial and anticancer activities, showing that these compounds possess significant biological properties. For example, novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating their potential in therapeutic applications (Rahmouni et al., 2016).
Chemical Synthesis Techniques
- Advanced synthesis techniques for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives and their reactions have been explored, demonstrating the versatility of thiazole-based compounds in chemical synthesis (Mohamed, 2014; 2021).
Anticonvulsant Properties
- The crystal structures and hydrogen bonding in anticonvulsant enaminones, including derivatives similar in structure to the specified compound, have been determined, suggesting potential applications in the development of anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).
Antibiotic and Antibacterial Drugs
- The synthesis of thiophene-2-carboxamide and its derivatives has been investigated for their potential as antibiotics and antibacterial drugs, indicating the broad applicability of such compounds in medicinal chemistry (Ahmed, 2007).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13-6-5-9-16(20-13)22-18-21-15(12-24-18)17(23)19-11-10-14-7-3-2-4-8-14/h5-7,9,12H,2-4,8,10-11H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMTXONPWZIJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2552435.png)
![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)

![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2552446.png)



![2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2552452.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)
![2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline](/img/structure/B2552454.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/no-structure.png)
